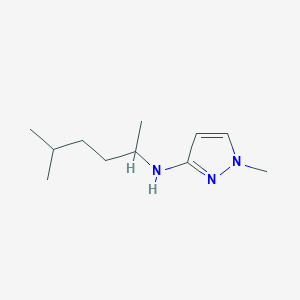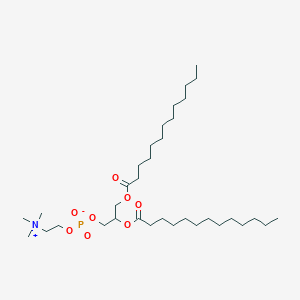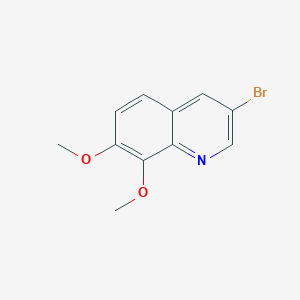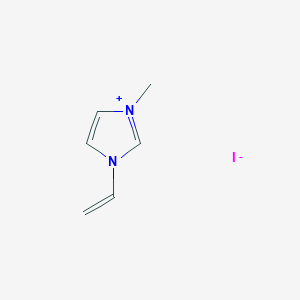
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C12H26N2 It is a diamine compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-3-amine with 5-methylhexan-2-yl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may act as an inhibitor or activator of specific enzymes, making it useful in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in the development of new drugs for various diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and polymers .
Mécanisme D'action
The mechanism of action of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine can be compared to other similar compounds such as:
1-Methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine: This compound has a similar structure but differs in the ring system, which can lead to different reactivity and applications.
1-Methyl-N-(5-methylhexan-2-yl)piperidin-4-amine: Another similar compound with a different ring system, which may result in unique properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
1-methyl-N-(5-methylhexan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-10(3)12-11-7-8-14(4)13-11/h7-10H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
IQKJUNQZFOSOGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)NC1=NN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)









![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)
![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)

